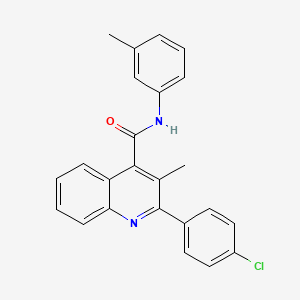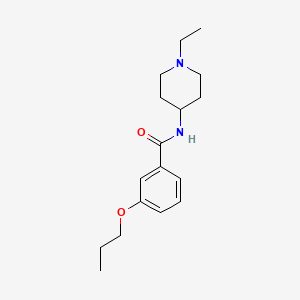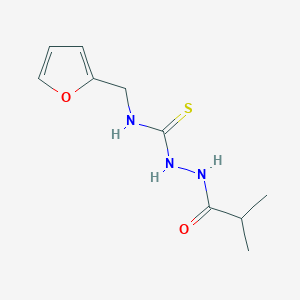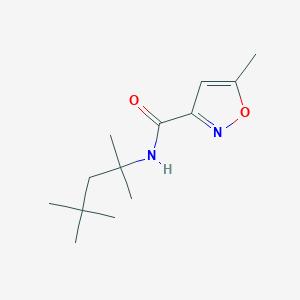
2-(4-chlorophenyl)-3-methyl-N-(3-methylphenyl)quinoline-4-carboxamide
Overview
Description
2-(4-chlorophenyl)-3-methyl-N-(3-methylphenyl)quinoline-4-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of quinoline derivatives, including 2-(4-chlorophenyl)-3-methyl-N-(3-methylphenyl)quinoline-4-carboxamide, can be achieved through various synthetic routes. Common methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses . These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. Industrial production often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions, including:
Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of quinoline derivatives can yield tetrahydroquinolines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced by other functional groups using reagents like halogens, alkylating agents, or nucleophiles
Scientific Research Applications
2-(4-chlorophenyl)-3-methyl-N-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of quinoline derivatives involves interaction with various molecular targets. For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In cancer research, they may inhibit specific kinases or interfere with cell signaling pathways, resulting in apoptosis of cancer cells .
Comparison with Similar Compounds
Quinoline derivatives are unique due to their broad spectrum of biological activities. Similar compounds include:
2-methylquinoline: Known for its antimicrobial and anticancer properties.
4-phenylquinoline: Studied for its antimalarial and antiviral activities.
2-phenyl-4-alkoxyquinoline: Investigated for its potential as an anticancer agent.
These compounds share the quinoline scaffold but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-N-(3-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c1-15-6-5-7-19(14-15)26-24(28)22-16(2)23(17-10-12-18(25)13-11-17)27-21-9-4-3-8-20(21)22/h3-14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCKIPMAIFGFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-N'-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4555594.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4555595.png)
![3,5-BIS[(2-BROMOBENZYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE](/img/structure/B4555601.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4555603.png)
![4-(ethylsulfonyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4555619.png)
![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4555625.png)
![METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4555632.png)
![methyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4555633.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4555637.png)


![1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4555670.png)

![2-cyano-N-(2-ethoxyphenyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4555693.png)
